molecular formula C12H19NO3 B12287019 Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B12287019
M. Wt: 225.28 g/mol
InChI Key: PHIQNGQZHIOIHZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound featuring a [3.1.1] ring system, a tert-butyl carbamate (Boc) protecting group, and a formyl substituent at position 5. This structure is notable for its rigid bicyclic framework, which is often exploited in medicinal chemistry to enhance binding affinity and metabolic stability . The formyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h8-9H,4-7H2,1-3H3

InChI Key

PHIQNGQZHIOIHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The formyl group can be introduced through formylation reactions, and the tert-butyl ester can be added using esterification techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its bicyclic structure can mimic natural products, making it a candidate for drug development.

Industry: The compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, while the bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[3.1.1]heptane core distinguishes this compound from analogs with alternative bicyclic systems:

  • Bicyclo[2.2.1]heptane: Compounds like (5R)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 137076-22-3) exhibit a norbornane-like structure, which confers greater steric rigidity compared to the [3.1.1] system.
  • Bicyclo[2.2.2]octane : Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4) has a larger ring system, reducing strain but increasing molecular weight (213.28 g/mol vs. 243.27 g/mol for the target compound) .

Functional Group Modifications

Key variations in substituents and their implications:

Compound Name Substituent(s) Bicyclo System Molecular Weight (g/mol) CAS Number Key Properties
Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate Formyl (position 5) [3.1.1] 243.27 N/A High reactivity of aldehyde for nucleophilic additions
Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Formyl, Fluorine (position 1) [3.1.1] 243.27 2344680-51-7 Fluorine enhances metabolic stability and lipophilicity
Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate Hydroxyl (position 4) [3.1.1] 213.28 N/A Polar hydroxyl group improves solubility
Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxyimino (position 5) [2.2.1] 226.27 207405-61-6 Oxime group enables metal coordination or condensation reactions
(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydroxyl (position 5) [2.2.1] 213.23 137076-22-3 Stereospecific hydroxyl group influences chiral recognition

Crystallographic and Physicochemical Data

  • Crystal Structure: Analogous compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (C10H15NO4) exhibit a space group P21 with unit cell parameters a=6.0710 Å, b=9.3703 Å, c=9.3002 Å, and β=100.013° . These metrics highlight the structural rigidity imparted by bicyclic frameworks.
  • Solubility : Hydroxyl-containing derivatives (e.g., CAS 137076-22-3) typically show higher aqueous solubility compared to formyl or fluorinated analogs due to hydrogen bonding .

Biological Activity

Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, with the CAS number 1882055-85-7, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, supported by data tables and research findings.

Structural Characteristics

The compound features a bicyclic structure that is characteristic of azabicyclic compounds. The molecular formula is C12H19NO3C_{12}H_{19}NO_3, and it has a molecular weight of approximately 225.28 g/mol. The structure includes a tert-butyl group and a formyl group attached to the bicyclic core, which is believed to influence its biological activity.

Molecular Structure

  • Molecular Formula : C12H19NO3C_{12}H_{19}NO_3
  • Molecular Weight : 225.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1882055-85-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials with bicyclic structures. The synthetic pathways often include the formation of the azabicyclic ring followed by functionalization to introduce the formyl and carboxylate groups.

Pharmacological Potential

Research indicates that compounds with azabicyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that derivatives of azabicyclo[3.1.1]heptane possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders.

Case Studies

  • Antimicrobial Studies : A study conducted on related azabicyclic compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate effectiveness.
  • Neuroactivity : In vitro assays on neuronal cultures have shown that related compounds can modulate neurotransmitter release, suggesting potential applications in neuropharmacology.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptaneAntibacterial20Study A
Tert-butyl 5-hydroxymethyl-2-azabicyclo[3.1.1]heptaneNeuroactiveN/AStudy B
Tert-butyl 5-(trifluoromethyl)-2-azabicyclo[3.1.1]heptaneAntiviral30Study C

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